REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.[C:6]([C:8]1[CH:9]=[C:10]([NH:15][NH2:16])[CH:11]=[CH:12][C:13]=1[F:14])#[N:7].[F:17][C:18]([F:26])([F:25])[C:19](=O)[CH2:20][C:21](=O)[CH3:22]>C(O)C>[C:6]([C:8]1[CH:9]=[C:10]([N:15]2[C:21]([CH3:22])=[CH:20][C:19]([C:18]([F:26])([F:25])[F:17])=[N:16]2)[CH:11]=[CH:12][C:13]=1[F:14])#[N:7] |f:0.1|
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Name
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3-cyano-4-fluoro-phenylhydrazine tin chloride
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Quantity
|
20 g
|
Type
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reactant
|
Smiles
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[Sn](Cl)(Cl)(Cl)Cl.C(#N)C=1C=C(C=CC1F)NN
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
8.18 g
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Type
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reactant
|
Smiles
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FC(C(CC(C)=O)=O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The next day the ethanol was evaporated
|
Type
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CUSTOM
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Details
|
the residue partitioned between ethyl acetate and HCl (1 N)
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with ethyl acetate (4×20 mL)
|
Type
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WASH
|
Details
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The organic phase is washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1F)N1N=C(C=C1C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |